Home > Products > Screening Compounds P76479 > E3 ligase Ligand 6
E3 ligase Ligand 6 -

E3 ligase Ligand 6

Catalog Number: EVT-12634365
CAS Number:
Molecular Formula: C24H31F3N4O5S
Molecular Weight: 544.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 ligase ligand 6 is a crucial component in the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to induce targeted protein degradation. These compounds consist of three main components: an E3 ligase ligand, a linker, and a ligand for the protein of interest. The formation of a ternary complex involving the E3 ligase, the PROTAC, and the target protein facilitates the polyubiquitination and subsequent degradation of the target protein by the proteasome . E3 ligase ligand 6 has been identified as a potent tool in this context, particularly for its ability to bind specific E3 ligases, thus enhancing the efficacy of PROTACs.

Source

E3 ligase ligand 6 is derived from extensive research into E3 ubiquitin ligases, which play a pivotal role in cellular protein regulation. The discovery and optimization of various E3 ligase ligands have been facilitated by techniques such as fragment-based screening and structure-based drug design . These methods have enabled researchers to identify new binding pockets and enhance ligand specificity.

Classification

E3 ligase ligand 6 falls under the category of small molecule inhibitors specifically targeting E3 ubiquitin ligases. It is classified as a functionalized ligand that can be utilized in PROTAC technology to facilitate targeted degradation of proteins, making it an essential component in modern therapeutic strategies aimed at treating diseases characterized by protein dysregulation.

Synthesis Analysis

Methods

The synthesis of E3 ligase ligand 6 typically involves several steps, including:

Technical Details

The synthesis often requires careful consideration of reaction conditions to ensure high yields and purity. For example, reactions may be performed under inert atmospheres or at controlled temperatures to prevent degradation or unwanted side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to monitor progress and confirm product identity.

Molecular Structure Analysis

Structure

E3 ligase ligand 6 features a specific molecular architecture that allows for effective interaction with its target E3 ubiquitin ligase. The structure typically includes:

  • A core scaffold that provides the necessary binding interactions.
  • Functional groups that enhance solubility and binding affinity.
  • A linker region that connects it to other components in PROTACs.

Data

While specific structural data for E3 ligase ligand 6 may vary, it generally exhibits characteristics such as moderate molecular weight and favorable lipophilicity, which are critical for cellular permeability and bioavailability .

Chemical Reactions Analysis

Reactions

E3 ligase ligand 6 participates in several key chemical reactions:

  1. Ubiquitination: Upon binding to its respective E3 ligase, it facilitates the transfer of ubiquitin moieties onto target proteins.
  2. Formation of Ternary Complexes: The compound plays a vital role in forming complexes between the E3 ligase and target proteins, which is essential for effective protein degradation .

Technical Details

The efficiency of these reactions can be influenced by factors such as concentration, temperature, and pH. Understanding these parameters is crucial for optimizing PROTAC design.

Mechanism of Action

Process

The mechanism of action for E3 ligase ligand 6 involves several steps:

  1. Binding: The ligand binds to the E3 ubiquitin ligase with high affinity.
  2. Complex Formation: It induces the formation of a ternary complex with the target protein.
  3. Ubiquitination: This complex facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the target protein.
  4. Degradation: The polyubiquitinated protein is then recognized by the proteasome for degradation .

Data

Studies have shown that modifications in the structure of E3 ligase ligand 6 can significantly impact its binding affinity and degradation efficiency, highlighting its potential for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

E3 ligase ligand 6 typically exhibits:

  • Moderate solubility in organic solvents.
  • Stability under physiological conditions.
  • Good cell permeability due to its molecular structure.

Chemical Properties

The chemical properties include:

  • A defined pKa that influences its ionization state at physiological pH.
  • Reactivity profiles that determine its interactions with biological targets.

Relevant data indicate that optimizing these properties can enhance its performance as part of a PROTAC system .

Applications

E3 ligase ligand 6 has significant scientific applications, particularly in drug discovery and development:

  • Targeted Protein Degradation: It is utilized in designing novel therapeutics aimed at degrading specific proteins implicated in diseases such as cancer and neurodegenerative disorders.
  • Research Tool: It serves as a valuable tool for studying protein function and regulation within cellular pathways.
  • Therapeutic Development: Ongoing research focuses on expanding its use within clinical settings, potentially leading to new treatment modalities for previously undruggable targets .
Introduction to E3 Ubiquitin Ligase Ligands in Targeted Protein Degradation

Role of E3 Ligases in the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) represents a sophisticated protein quality control mechanism essential for cellular homeostasis. This enzymatic cascade begins with ubiquitin activation by E1 enzymes, proceeds through ubiquitin conjugation via E2 enzymes, and culminates with E3 ubiquitin ligases—the critical substrate recognition components that confer specificity to the entire process. With over 600 E3 ligases encoded in the human genome, these enzymes are categorized into distinct structural and mechanistic classes: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), RBR (RING-between-RING), and U-box ligases. RING-type E3 ligases function as scaffolds that directly facilitate ubiquitin transfer from E2 enzymes to substrates, while HECT ligases form transient thioester intermediates with ubiquitin before substrate transfer. The von Hippel-Lindau (VHL) complex, a multisubunit cullin-RING ligase (CRL2^VHL), exemplifies this machinery with its composition of VHL, elongins B/C, cullin 2, and RING box protein 1 [1] [7].

Table 1: Classification of E3 Ubiquitin Ligases

ClassMechanism of Ubiquitin TransferRepresentative ExamplesStructural Features
RINGDirect transfer from E2 enzymeVHL, MDM2, CRBNZinc-coordinating RING domain
HECTThioester intermediate formationNEDD4, HECTD1C-terminal catalytic cysteine residue
RBRHybrid RING-HECT mechanismParkin, HOIPTwo RING domains with catalytic cysteine
U-boxDirect transfer (RING-like)CHIP, UFD2aU-box domain stabilized by hydrogen bonds

The biological significance of E3 ligases extends far beyond protein disposal, encompassing regulation of cell cycle progression, DNA repair mechanisms, and stress response pathways. In targeted protein degradation (TPD) strategies like PROTACs (Proteolysis-Targeting Chimeras), E3 ligases serve as molecular anchors that enable precise targeting of disease-relevant proteins. The spatial and temporal expression patterns of E3 ligases create opportunities for tissue-selective degradation—a therapeutic advantage demonstrated by DT2216, a PROTAC that exploits low VHL expression in platelets to minimize thrombocytopenia while degrading BCL-XL [9].

Evolution of PROTAC Technology: From Peptidic to Small-Molecule E3 Ligands

The conceptual foundation for PROTACs was established in 2001 with the pioneering work of Sakamoto and colleagues, who developed a bifunctional peptide molecule linking the E3 ligase β-TrCP to methionine aminopeptidase 2 (MetAP2). This first-generation PROTAC faced significant pharmacological limitations due to the poor cell permeability and metabolic instability inherent to peptidic structures. A breakthrough emerged in 2004 with the development of VHL-based PROTACs incorporating the seven-amino acid sequence ALAPYIP derived from HIF-1α. Though more efficient than earlier variants, these molecules still struggled with suboptimal pharmacokinetic properties [1] [7].

The field underwent a transformative shift with the discovery of nonpeptidic small-molecule E3 ligands between 2008-2012. Seminal developments included:

  • MDM2 recruitment via nutlin (2008) for androgen receptor degradation
  • cIAP ligands based on bestatin methyl ester (2010)
  • CRBN-targeting immunomodulatory drugs (thalidomide analogs) identified as E3 binders (2010)
  • VHL inhibitors VH032 and VH298 with nanomolar binding affinity (2012-2016) [2] [7]

These discoveries enabled the creation of drug-like PROTACs with significantly improved cellular penetration and stability. The structural optimization of VHL ligands exemplifies this progression: Initial hydroxyproline-based inhibitors achieved only micromolar affinity (Kd ~1-10 µM), while structure-guided optimization yielded VH032 and later VH298—compounds with sub-100 nM affinity for VHL, surpassing even natural peptide substrates. This affinity enhancement resulted from strategic modifications to the "capping group" at the left-hand side of the molecule, where fluoro- and cyano-cyclopropyl groups improved hydrophobic interactions within the VHL binding pocket [1] [4].

Table 2: Evolution of E3 Ligands for PROTAC Design

GenerationTime PeriodLigand TypeLimitationsKey Examples
First2001-2008Peptide epitopesPoor permeability, rapid degradationALAPYIP (VHL ligand)
Second2008-2012Small molecules (repurposed)Limited E3 scope, suboptimal affinityNutlin (MDM2), Thalidomide (CRBN)
Third2012-presentOptimized small moleculesSynthetic complexityVH032/VH298 (VHL), Pomalidomide (CRBN)

E3 Ligase Ligand 6 as a Representative VHL-Targeting Molecule

E3 Ligase Ligand 6 (C₂₄H₃₁F₃N₄O₅S, MW: 544.59 g/mol) exemplifies the modern generation of synthetic VHL ligands designed for PROTAC applications. Its chemical structure features a hydroxyproline core that mimics the natural HIF-1α interaction motif, forming critical hydrogen bonds with Ser111 and His115 residues in VHL's hydroxyproline binding pocket. The molecule incorporates a trifluoromethyl group enhancing hydrophobic interactions and a sulfonyl-containing linker attachment point providing synthetic flexibility for conjugation to target protein ligands. This molecular architecture enables high-affinity VHL binding while maintaining compatibility with diverse linker chemistries [6].

In pioneering studies, Ligand 6 was incorporated into HaloPROTAC systems designed to validate degradation principles. When conjugated to ligands targeting HaloTag7-fusion proteins, Ligand 6-containing molecules achieved ~70% degradation efficiency of GFP-HaloTag7 constructs. Crucially, degradation efficiency demonstrated a pronounced linker length dependence, with optimal results observed when using extended polyethylene glycol (PEG)-based linkers. This finding underscores the critical importance of spatial positioning in ternary complex formation—a factor determining successful ubiquitin transfer [6] [9].

The therapeutic potential of Ligand 6 extends beyond model systems. Its chemical tractability enables synthesis of PROTACs targeting disease-relevant proteins across oncology, neurodegenerative disorders, and virology. Unlike CRBN-based ligands that may face resistance through CRBN mutations, VHL-targeting ligands like Ligand 6 offer alternative degradation pathways—particularly valuable given recent reports of CRBN mutation-mediated resistance in multiple myeloma patients. Additionally, PROTACs incorporating Ligand 6 could leverage tissue-specific expression patterns of VHL to enhance therapeutic precision, though this application requires further validation [3] [9].

Table 3: Molecular Properties and Degradation Efficiency of E3 Ligase Ligand 6

PropertySpecificationExperimental Context
Molecular FormulaC₂₄H₃₁F₃N₄O₅SConfirmed by mass spectrometry
Molecular Weight544.59 g/mol-
VHL Binding AffinityNot reported (structural analog VH298: Kd <100 nM)Surface plasmon resonance/isothermal titration calorimetry
Degradation Efficiency~70% GFP-HaloTag7 degradationCell-based HaloPROTAC assays
Optimal Linker LengthExtended PEG chains (empirically determined)Structure-activity relationship studies

Properties

Product Name

E3 ligase Ligand 6

IUPAC Name

1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C24H31F3N4O5S

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)

InChI Key

SGNZARGJXDPTDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.